molecular formula C20H25ClN2O2 B279486 N-{4-[(2-chlorobenzyl)oxy]benzyl}-2-(morpholin-4-yl)ethanamine

N-{4-[(2-chlorobenzyl)oxy]benzyl}-2-(morpholin-4-yl)ethanamine

Numéro de catalogue B279486
Poids moléculaire: 360.9 g/mol
Clé InChI: YUQMFDUMGYNGDO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-{4-[(2-chlorobenzyl)oxy]benzyl}-2-(morpholin-4-yl)ethanamine, also known as TAK-659, is a small molecule inhibitor that has shown great potential in the treatment of cancer and autoimmune diseases. This compound belongs to a class of drugs called kinase inhibitors, which target specific enzymes involved in cell signaling pathways.

Mécanisme D'action

N-{4-[(2-chlorobenzyl)oxy]benzyl}-2-(morpholin-4-yl)ethanamine works by inhibiting the activity of specific enzymes called kinases, which are involved in cell signaling pathways that control cell growth and proliferation. In particular, N-{4-[(2-chlorobenzyl)oxy]benzyl}-2-(morpholin-4-yl)ethanamine targets a kinase called Bruton's tyrosine kinase (BTK), which is essential for B-cell receptor signaling. By inhibiting BTK, N-{4-[(2-chlorobenzyl)oxy]benzyl}-2-(morpholin-4-yl)ethanamine prevents the activation of downstream signaling pathways that promote cell survival and proliferation.
Biochemical and Physiological Effects:
N-{4-[(2-chlorobenzyl)oxy]benzyl}-2-(morpholin-4-yl)ethanamine has been shown to have a number of biochemical and physiological effects in preclinical models. In addition to inhibiting B-cell receptor signaling, N-{4-[(2-chlorobenzyl)oxy]benzyl}-2-(morpholin-4-yl)ethanamine has been shown to induce apoptosis (programmed cell death) in cancer cells, and to inhibit the activation of immune cells such as T cells and macrophages. These effects suggest that N-{4-[(2-chlorobenzyl)oxy]benzyl}-2-(morpholin-4-yl)ethanamine may have potential as both an anti-cancer and an immunomodulatory agent.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of N-{4-[(2-chlorobenzyl)oxy]benzyl}-2-(morpholin-4-yl)ethanamine is that it has shown high selectivity for BTK, with minimal off-target effects on other kinases. This makes it a potentially safer and more effective alternative to other BTK inhibitors currently on the market. However, one limitation of N-{4-[(2-chlorobenzyl)oxy]benzyl}-2-(morpholin-4-yl)ethanamine is that it has not yet been tested in clinical trials, and its safety and efficacy in humans is still unknown.

Orientations Futures

There are several future directions for research on N-{4-[(2-chlorobenzyl)oxy]benzyl}-2-(morpholin-4-yl)ethanamine. One potential application is in the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis, which are also characterized by dysregulated B-cell receptor signaling. Additionally, N-{4-[(2-chlorobenzyl)oxy]benzyl}-2-(morpholin-4-yl)ethanamine may have potential in combination with other drugs for the treatment of cancer, particularly in combination with other kinase inhibitors or immunomodulatory agents. Further research is needed to fully understand the potential of N-{4-[(2-chlorobenzyl)oxy]benzyl}-2-(morpholin-4-yl)ethanamine in these and other applications.

Méthodes De Synthèse

The synthesis of N-{4-[(2-chlorobenzyl)oxy]benzyl}-2-(morpholin-4-yl)ethanamine involves several steps, starting with the reaction of 2-chlorobenzyl alcohol with 4-hydroxybenzaldehyde to form a benzyl ether intermediate. This intermediate is then reacted with morpholine and 2-chloroethylamine hydrochloride to form the final product.

Applications De Recherche Scientifique

N-{4-[(2-chlorobenzyl)oxy]benzyl}-2-(morpholin-4-yl)ethanamine has been extensively studied in preclinical models of cancer and autoimmune diseases, and has shown promising results in inhibiting the growth and proliferation of cancer cells. In particular, N-{4-[(2-chlorobenzyl)oxy]benzyl}-2-(morpholin-4-yl)ethanamine has been shown to be effective in targeting B-cell receptor signaling pathways, which are often dysregulated in B-cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).

Propriétés

Formule moléculaire

C20H25ClN2O2

Poids moléculaire

360.9 g/mol

Nom IUPAC

N-[[4-[(2-chlorophenyl)methoxy]phenyl]methyl]-2-morpholin-4-ylethanamine

InChI

InChI=1S/C20H25ClN2O2/c21-20-4-2-1-3-18(20)16-25-19-7-5-17(6-8-19)15-22-9-10-23-11-13-24-14-12-23/h1-8,22H,9-16H2

Clé InChI

YUQMFDUMGYNGDO-UHFFFAOYSA-N

SMILES

C1COCCN1CCNCC2=CC=C(C=C2)OCC3=CC=CC=C3Cl

SMILES canonique

C1COCCN1CCNCC2=CC=C(C=C2)OCC3=CC=CC=C3Cl

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.